molecular formula C22H17N3O4 B6010644 N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide

N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide

Cat. No.: B6010644
M. Wt: 387.4 g/mol
InChI Key: GVKULQIQPFJBRS-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide, also known as ANI, is a chemical compound used in scientific research. It is a small molecule inhibitor that is commonly used to study the molecular mechanisms involved in cell signaling pathways. ANI has been shown to inhibit the activity of several enzymes, including protein kinase C and calmodulin-dependent protein kinase II, which are involved in various cellular processes.

Mechanism of Action

N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide acts as a small molecule inhibitor by binding to the active site of protein kinases and preventing their activity. It has been shown to inhibit the activity of several enzymes, including protein kinase C and calmodulin-dependent protein kinase II, which are involved in various cellular processes. This compound has also been shown to inhibit the activity of other enzymes, including nitric oxide synthase and phosphodiesterase.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including protein kinase C and calmodulin-dependent protein kinase II, which are involved in various cellular processes. This compound has also been shown to inhibit the activity of other enzymes, including nitric oxide synthase and phosphodiesterase. This compound has been shown to have effects on synaptic plasticity, learning, and memory.

Advantages and Limitations for Lab Experiments

N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has a high degree of selectivity for certain enzymes. This compound has been widely used in scientific research to study the molecular mechanisms involved in cell signaling pathways. However, this compound also has limitations for lab experiments. It can be difficult to obtain and can be expensive. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide. One area of research could focus on the development of new small molecule inhibitors that have a higher degree of selectivity for specific enzymes. Another area of research could focus on the use of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, this compound could be used in combination with other drugs to enhance their efficacy. Finally, this compound could be used in the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide involves several steps, including the reaction of aniline with acetic anhydride to form N-phenylacetamide. This is followed by the reaction of N-phenylacetamide with benzaldehyde to form N-[1-(anilinocarbonyl)-2-phenylvinyl]acetamide. Finally, the reaction of N-[1-(anilinocarbonyl)-2-phenylvinyl]acetamide with nitrobenzoyl chloride yields this compound.

Scientific Research Applications

N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide has been widely used in scientific research to study the molecular mechanisms involved in cell signaling pathways. It has been shown to inhibit the activity of several enzymes, including protein kinase C and calmodulin-dependent protein kinase II, which are involved in various cellular processes. This compound has also been used to study the role of these enzymes in synaptic plasticity, learning, and memory.

Properties

IUPAC Name

N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c26-21(17-11-13-19(14-12-17)25(28)29)24-20(15-16-7-3-1-4-8-16)22(27)23-18-9-5-2-6-10-18/h1-15H,(H,23,27)(H,24,26)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKULQIQPFJBRS-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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